molecular formula C13H13NS B1428890 2-Methyl-3-(phenylsulfanyl)aniline CAS No. 1344215-25-3

2-Methyl-3-(phenylsulfanyl)aniline

Cat. No. B1428890
M. Wt: 215.32 g/mol
InChI Key: YFZPBQSQPNMFJE-UHFFFAOYSA-N
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Description

“2-Methyl-3-(phenylsulfanyl)aniline” is a chemical compound with the molecular formula C13H13NS and a molecular weight of 215.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(phenylsulfanyl)aniline” consists of a benzene ring (aniline part) with a methyl group and a phenylsulfanyl group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-3-(phenylsulfanyl)aniline” are not available, anilines are known to undergo electrophilic aromatic substitution reactions . The substituent on the aniline can influence the reactivity and the position of the substitution .

Scientific Research Applications

Wastewater Treatment and Environmental Concerns

Aniline derivatives, including 2-Methyl-3-(phenylsulfanyl)aniline, are significant in pharmaceutical and dye industries, often found in wastewater. These compounds are concerning due to their potential detrimental effects on public health and aquatic species. Various remedial technologies have been reviewed to determine the most efficient method for the elimination of aniline and its derivatives from waste streams. Among these, Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient technologies for this purpose (Chaturvedi & Katoch, 2020).

Genotoxicity and Environmental Health

Research has explored the genotoxic potential of aniline and its metabolites, focusing on the relationship between genotoxic activities and the carcinogenicity of aniline in rats. The findings indicate that the carcinogenic effects in rat spleens may be the end stage of chronic high-dose damage to the blood, leading to a massive overload of the spleen with iron, causing chronic oxidative stress. This suggests that the genotoxicity of aniline and its major metabolites does not have a primary genotoxic basis in the development of spleen tumors (Bomhard & Herbold, 2005).

Chemical Synthesis and Biological Properties

2-(Azolyl)anilines, a group that includes 2-Methyl-3-(phenylsulfanyl)aniline, have been recognized for their role as effective 1,5-nucleophiles in cyclocondensation reactions. Additionally, these compounds and their derivatives have been reported to have significant biological activity. The synthesis, cyclocondensations, and biological properties of these compounds have been comprehensively reviewed, underscoring their importance in various chemical and biological applications (Antypenko et al., 2017).

Carbon Dioxide Utilization in Organic Synthesis

Aniline derivatives have been involved in the innovative use of carbon dioxide as a C1 feedstock in organic synthesis, presenting a sustainable and environmentally friendly approach. The cyclization of aniline derivatives with CO2 to form functionalized azoles is a noteworthy protocol, providing access to value-added chemicals and highlighting the role of aniline derivatives in advancing green chemistry practices (Vessally et al., 2017).

Future Directions

While specific future directions for “2-Methyl-3-(phenylsulfanyl)aniline” are not mentioned, research in the field of aniline derivatives is ongoing. For instance, new polyaniline derivatives are being synthesized and studied for their potential applications as sensors .

properties

IUPAC Name

2-methyl-3-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZPBQSQPNMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1SC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(phenylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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